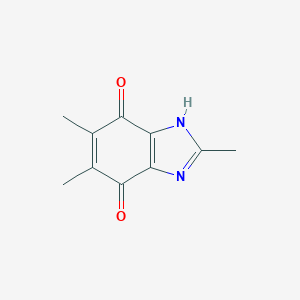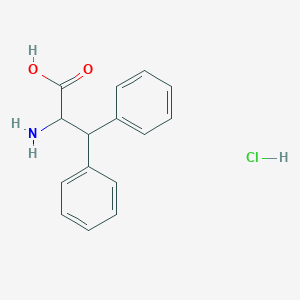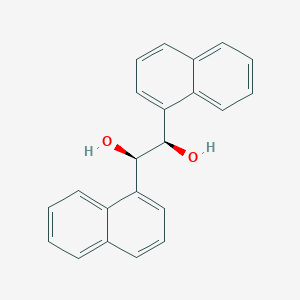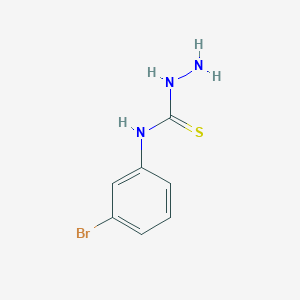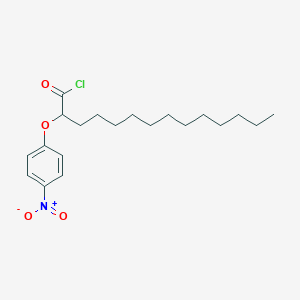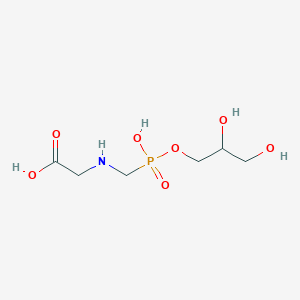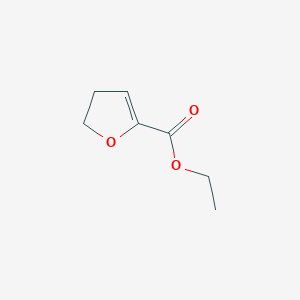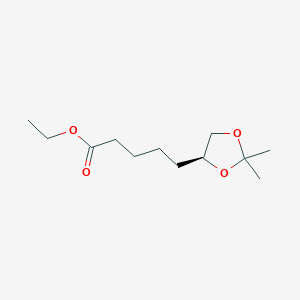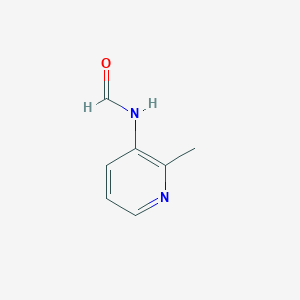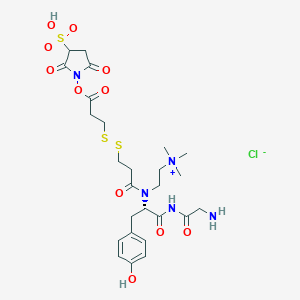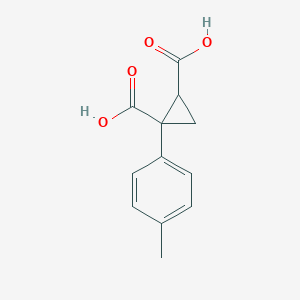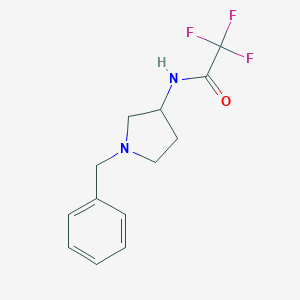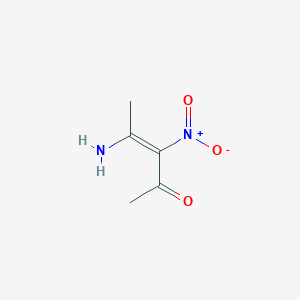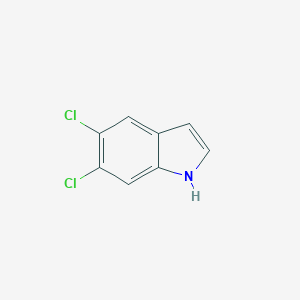
5,6-二氯吲哚
描述
5,6-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs.
科学研究应用
5,6-Dichloro-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
5,6-Dichloroindole, also known as 5,6-dichloro-1H-indole, is a potent auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle. The primary targets of 5,6-Dichloroindole are the auxin receptors in plants, which are proteins that bind auxins and initiate a signal transduction pathway, leading to various growth responses .
Mode of Action
5,6-Dichloroindole interacts with its targets, the auxin receptors, by fitting into the active site cavity of the receptor protein . The main contact of the substrate or inhibitor in the receptor active site via the carboxylic group determines their orientation in the active site cavity . This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development.
Biochemical Pathways
The interaction of 5,6-Dichloroindole with auxin receptors affects several biochemical pathways. It influences the elongation of Avena coleoptiles, the inhibition of hypocotyl growth in Chinese cabbage, and the swelling of mung bean seedlings . These effects are indicative of the compound’s influence on plant growth and development pathways.
Pharmacokinetics
It is known that the compound resists peroxidase-catalyzed decomposition , suggesting that it may have good stability and bioavailability in plant tissues.
Result of Action
The action of 5,6-Dichloroindole leads to several molecular and cellular effects. It shows strong auxin activity, promoting the elongation of Avena coleoptiles, inhibiting the growth of Chinese cabbage hypocotyls, and causing the swelling of mung bean seedlings . It also induces the formation of many lateral roots in mung bean seedlings .
Action Environment
The action, efficacy, and stability of 5,6-Dichloroindole can be influenced by various environmental factors. For instance, certain abiotic stresses like flooding or salt exposure can affect the compound’s action . .
生化分析
Biochemical Properties
5,6-Dichloroindole has been found to interact with various biomolecules. It has been synthesized and characterized for bioassays required to establish structure-activity relationships of auxins and their analogues . The 5,6-Dichloroindole molecule fits particularly well into the active site cavity of the receptor protein . The main contact of the substrate or inhibitor in the receptor active site via the carboxylic group determines their orientation in the active site cavity .
Cellular Effects
5,6-Dichloroindole has shown significant effects on various types of cells and cellular processes. It has been found to exhibit the strongest auxin activity among all known natural and synthetic auxins in three bioassays . These include the elongation of Avena sativa coleoptiles, hypocotyl growth inhibition of Chinese cabbage, and hypocotyl swelling of mung bean seedlings .
Molecular Mechanism
The molecular mechanism of 5,6-Dichloroindole involves its interaction with the active site of receptor proteins. The 5,6-Dichloroindole molecule, by virtue of its size and shape, fits particularly well into the active site cavity of the receptor protein . This interaction influences the orientation of the substrate or inhibitor in the receptor active site .
Temporal Effects in Laboratory Settings
It has been observed that 5,6-Dichloroindole resists peroxidase-catalyzed decomposition , suggesting its stability in biochemical reactions.
Metabolic Pathways
5,6-Dichloroindole is involved in the metabolic pathways related to auxins, a class of plant hormones. It has been synthesized from 5,6-dichloro-indole-3-acetic acid (5,6-Cl2-IAA) by successive esterification, methoxycarbonylation, methylation, and double hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-indole can be achieved through several methods. One common approach involves the Leimgruber–Batcho indole synthesis, which includes the reaction of an appropriate precursor with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride . The reaction typically occurs in methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 5,6-dichloro-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5,6-Dichloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms, which can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole oxides, and reduced indole derivatives .
相似化合物的比较
Similar Compounds
5-Chloro-1H-indole: Lacks the additional chlorine atom at the 6 position, resulting in different chemical properties.
6-Chloro-1H-indole: Similar to 5,6-dichloro-1H-indole but with only one chlorine atom.
1H-indole: The parent compound without any chlorine substitution.
Uniqueness
This dual substitution enhances its ability to participate in various chemical reactions and increases its potential as a versatile compound in research and industry .
属性
IUPAC Name |
5,6-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINOHVVKWYAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440698 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121859-57-2 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


